molecular formula C8H13NO2 B1314313 3H,5H-Pyrrolo[1,2-c]oxazol-5-one, tetrahydro-3,3-dimethyl-, (R)- CAS No. 103630-36-0

3H,5H-Pyrrolo[1,2-c]oxazol-5-one, tetrahydro-3,3-dimethyl-, (R)-

Cat. No.: B1314313
CAS No.: 103630-36-0
M. Wt: 155.19 g/mol
InChI Key: YTXXRLXVAZGQAL-ZCFIWIBFSA-N
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Description

3H,5H-Pyrrolo[1,2-c]oxazol-5-one, tetrahydro-3,3-dimethyl-, ®- is a chiral heterocyclic compound with significant interest in various fields of chemistry and pharmacology. This compound features a fused ring system combining a pyrrole and an oxazole ring, which contributes to its unique chemical properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3H,5H-Pyrrolo[1,2-c]oxazol-5-one, tetrahydro-3,3-dimethyl-, ®- typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of a suitable pyrrole derivative with an oxazole precursor in the presence of a catalyst. The reaction conditions often require:

    Temperature: Moderate to high temperatures (e.g., 80-150°C) to facilitate cyclization.

    Catalysts: Acidic or basic catalysts to promote the formation of the fused ring system.

    Solvents: Polar aprotic solvents like dimethyl sulfoxide (DMSO) or acetonitrile to dissolve reactants and stabilize intermediates.

Industrial Production Methods

Industrial production of this compound may involve more scalable and cost-effective methods, such as:

    Continuous Flow Synthesis: Utilizing continuous flow reactors to maintain optimal reaction conditions and improve yield.

    Green Chemistry Approaches: Employing environmentally friendly solvents and catalysts to minimize waste and reduce environmental impact.

Chemical Reactions Analysis

Types of Reactions

3H,5H-Pyrrolo[1,2-c]oxazol-5-one, tetrahydro-3,3-dimethyl-, ®- undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

    Reduction: Reduction reactions can yield tetrahydro derivatives with altered ring saturation.

    Substitution: Electrophilic and nucleophilic substitution reactions can introduce various functional groups onto the ring system.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃).

    Reducing Agents: Sodium borohydride (NaBH₄), lithium aluminum hydride (LiAlH₄).

    Substitution Reagents: Halogens (e.g., bromine, chlorine), alkylating agents (e.g., alkyl halides).

Major Products

The major products formed from these reactions include:

    Oxidized Derivatives: Compounds with additional oxygen functionalities.

    Reduced Derivatives: Compounds with increased hydrogen content and altered ring saturation.

    Substituted Derivatives: Compounds with various functional groups attached to the ring system.

Scientific Research Applications

3H,5H-Pyrrolo[1,2-c]oxazol-5-one, tetrahydro-3,3-dimethyl-, ®- has diverse applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex heterocyclic compounds.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated as a lead compound for developing new pharmaceuticals targeting specific enzymes or receptors.

    Industry: Utilized in the synthesis of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism by which 3H,5H-Pyrrolo[1,2-c]oxazol-5-one, tetrahydro-3,3-dimethyl-, ®- exerts its effects involves interaction with molecular targets such as enzymes and receptors. The compound’s fused ring system allows it to fit into active sites of enzymes or bind to receptors, modulating their activity. Pathways involved may include:

    Enzyme Inhibition: Blocking the active site of enzymes, preventing substrate binding and catalysis.

    Receptor Modulation: Binding to receptors and altering their signaling pathways, leading to changes in cellular responses.

Comparison with Similar Compounds

Similar Compounds

  • 3H,5H-Pyrrolo[1,2-c]oxazol-5-one, tetrahydro-3-phenyl-
  • 3H,5H-Pyrrolo[1,2-c]oxazol-5-one, tetrahydro-3-methyl-

Uniqueness

3H,5H-Pyrrolo[1,2-c]oxazol-5-one, tetrahydro-3,3-dimethyl-, ®- is unique due to its specific chiral center and the presence of two methyl groups at the 3-position, which can influence its reactivity and interaction with biological targets. This distinct structure can lead to different pharmacological profiles and chemical behaviors compared to its analogs.

Properties

IUPAC Name

(7aR)-3,3-dimethyl-1,6,7,7a-tetrahydropyrrolo[1,2-c][1,3]oxazol-5-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H13NO2/c1-8(2)9-6(5-11-8)3-4-7(9)10/h6H,3-5H2,1-2H3/t6-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YTXXRLXVAZGQAL-ZCFIWIBFSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(N2C(CCC2=O)CO1)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1(N2[C@H](CCC2=O)CO1)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H13NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

155.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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